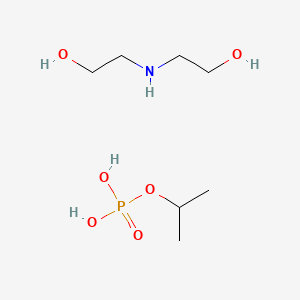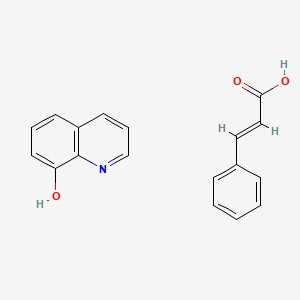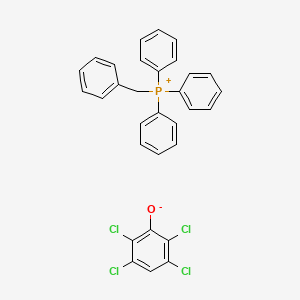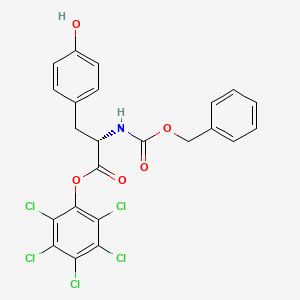
Einecs 300-583-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 300-583-4 typically involves the reaction between cinnamic acid and piperazine-1-ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves:
Reactants: Cinnamic acid and piperazine-1-ethylamine.
Solvent: A suitable solvent such as ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature.
Catalyst: No specific catalyst is required for this reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors are used to handle large quantities of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Einecs 300-583-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Einecs 300-583-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 300-583-4 involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Bind to Receptors: It can bind to specific receptors, modulating their activity.
Alter Gene Expression: It may influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Einecs 300-583-4 can be compared with other similar compounds, such as:
Cinnamic Acid: Shares the cinnamic acid moiety but lacks the piperazine-1-ethylamine component.
Piperazine Derivatives: Compounds containing the piperazine moiety but different substituents.
Other Amine Compounds: Compounds with similar amine groups but different aromatic components.
Uniqueness
This compound is unique due to its specific combination of cinnamic acid and piperazine-1-ethylamine, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable substance for research and industrial applications.
Properties
CAS No. |
93942-32-6 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(E)-3-phenylprop-2-enoic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C9H8O2.C6H15N3/c10-9(11)7-6-8-4-2-1-3-5-8;7-1-4-9-5-2-8-3-6-9/h1-7H,(H,10,11);8H,1-7H2/b7-6+; |
InChI Key |
XMFHHSFDRRZBRV-UHDJGPCESA-N |
Isomeric SMILES |
C1CN(CCN1)CCN.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
C1CN(CCN1)CCN.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)


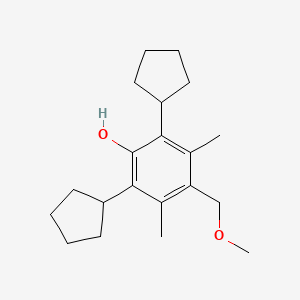
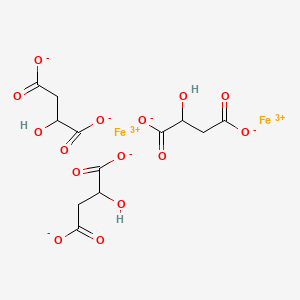
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
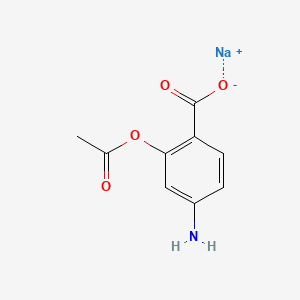
![5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine](/img/structure/B12675878.png)
